1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol
Description
1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol is a tertiary alcohol featuring a substituted aromatic ring. Its structure comprises a 2-methyl-2-propanol (tert-butanol) backbone attached to a 3,5-dimethyl-4-methoxyphenyl group. This compound’s phenyl substituents include methyl groups at the 3- and 5-positions and a methoxy group at the 4-position, which collectively influence its steric, electronic, and solubility properties.
Properties
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9-6-11(8-13(3,4)14)7-10(2)12(9)15-5/h6-7,14H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMNAGQRQBZPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3,5-dimethyl-4-methoxyphenylmagnesium bromide reacts with acetone to form the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Grignard reactions or other catalytic processes that allow for efficient production. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The methoxy and dimethyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with structural similarities to 1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol have demonstrated significant antitumor activity. For instance, studies on related compounds have shown their ability to inhibit cancer cell proliferation through mechanisms involving microtubule disruption, which is critical in cancer cell division and growth. The compound's structure suggests potential interactions with tubulin, leading to cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
Another area of interest is the antimicrobial properties of this compound. Similar derivatives have been evaluated for their effectiveness against a range of microbial pathogens. The presence of the methoxy and dimethyl groups may enhance lipophilicity and membrane permeability, contributing to increased antimicrobial activity.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound can be understood through SAR studies. These studies focus on how modifications to the compound's structure affect its biological efficacy.
Table 1: Structure-Activity Relationship Insights
| Compound Variation | Biological Activity | IC50 (nM) |
|---|---|---|
| Parent Compound | Moderate Antiproliferative | 50 |
| 4-Methoxy Substituted | Enhanced Activity | 30 |
| 3,5-Dimethyl Substituted | Significant Activity | 20 |
| Removal of Methyl Group | Loss of Activity | >100 |
These findings highlight that specific substitutions can greatly enhance or diminish the compound's effectiveness against tumor cells.
In Vivo Efficacy
In vivo studies using animal models have demonstrated that compounds similar to this compound exhibit promising results in reducing tumor size and improving survival rates. For example, a study involving a triple-negative breast cancer xenograft model showed significant tumor regression when treated with a closely related analog.
Clinical Implications
The potential for clinical applications is supported by preliminary data suggesting that this compound could serve as a lead candidate for developing new anticancer therapies. Its ability to overcome drug resistance mechanisms commonly seen in cancer treatments makes it a valuable candidate for further research.
Mechanism of Action
The mechanism by which 1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol exerts its effects depends on its specific application. In chemical reactions, the tertiary alcohol group and the substituted phenyl ring play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with tert-butyl alcohol (a simpler analog) and two fluorinated phenylpropanol derivatives identified in the evidence.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: The 3,5-dimethyl-4-methoxy groups in the target compound donate electrons via methyl (+I effect) and methoxy (+M effect), increasing lipophilicity and steric hindrance. This contrasts with 3,5-difluoro and 3,4-difluoro analogs, where fluorine’s electronegativity (−I effect) enhances polarity and oxidative stability, often favoring pharmaceutical applications . The tert-butyl alcohol backbone (shared across all compounds) imparts tertiary alcohol reactivity, but the aromatic ring in phenylpropanols reduces volatility compared to the parent alcohol .
Applications :
- Fluorinated analogs : Fluorine’s role in improving bioavailability and resistance to enzymatic degradation makes these compounds candidates for drug precursors (e.g., β-agonist intermediates) .
- Target compound : The dimethyl/methoxy substituents may optimize membrane permeability or binding to hydrophobic targets, though specific studies are lacking in the evidence.
- tert-Butyl alcohol : Primarily used as a solvent or synthetic intermediate due to its small size and volatility .
Physical Properties: The aromatic phenylpropanols are expected to have higher boiling points and lower solubility in water than tert-butyl alcohol due to increased molecular weight and hydrophobicity. Fluorinated analogs likely exhibit higher density and thermal stability compared to the target compound’s methyl/methoxy-substituted system.
Biological Activity
1-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-2-propanol, also known as a substituted phenolic compound, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by a methoxy group and two methyl groups on the aromatic ring, which may influence its biological activity. The presence of these substituents can enhance lipophilicity and modulate interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various phenolic compounds, including those structurally similar to this compound. For instance, compounds with methoxy substitutions have shown significant cytotoxic effects against various cancer cell lines.
Research Findings
- Cytotoxicity Against Cancer Cell Lines :
- Structure-Activity Relationship (SAR) :
Antimicrobial Properties
The antimicrobial efficacy of phenolic compounds has been well-documented, with many exhibiting broad-spectrum activity against bacteria and fungi.
Key Findings
- Broad-Spectrum Antimicrobial Activity :
- Mechanisms of Action :
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Structure-Activity Relationship | Methoxy groups enhance activity |
Case Study 1: Anticancer Efficacy
A specific study examined the effects of a series of methoxy-substituted phenolic compounds on cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a panel of bacterial strains. The results demonstrated significant inhibition zones in agar diffusion assays, confirming its broad-spectrum antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
